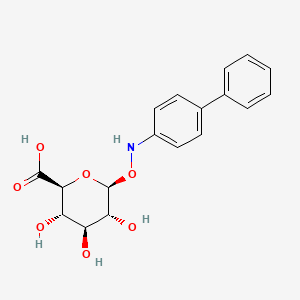
N-hydroxy-4-aminobiphenyl O-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-4-aminobiphenyl O-glucuronide is a glucosiduronic acid that is the O-glucuronide of N-hydroxy-4-aminobiphenyl. It derives from a biphenyl-4-amine.
Aplicaciones Científicas De Investigación
Toxicology Studies
N-hydroxy-4-aminobiphenyl O-glucuronide serves as a critical biomarker in toxicological assessments, particularly in understanding the pathways through which 4-aminobiphenyl induces cancer. Research indicates that the glucuronidation process may mitigate the toxic effects of N-hydroxy-4-aminobiphenyl by facilitating its excretion from the body.
Key Findings:
- Metabolic Pathways: Studies have shown that N-hydroxy-4-aminobiphenyl can be hydrolyzed back to its parent compound in the bladder, leading to potential DNA adduct formation and subsequent carcinogenic effects .
- Detoxification Mechanisms: The formation of glucuronides is considered a detoxification mechanism that reduces the bioavailability of harmful metabolites .
Cancer Research
The compound is extensively studied for its implications in bladder cancer development. The metabolic activation of 4-aminobiphenyl through N-hydroxylation followed by glucuronidation is believed to play a pivotal role in carcinogenesis.
Case Studies:
- Bladder Carcinogenesis: Research has demonstrated that exposure to N-hydroxy-4-aminobiphenyl leads to the formation of specific DNA adducts within bladder tissues. These adducts are associated with increased risk for transitional cell carcinoma .
- Animal Models: In studies involving rodent models, administration of N-hydroxy-4-aminobiphenyl resulted in significant tumor formation, underscoring its role as an effective model for studying bladder cancer mechanisms .
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential and risks.
Research Insights:
- Absorption and Distribution: Studies indicate that glucuronidation affects the absorption and distribution characteristics of N-hydroxy metabolites, impacting their overall toxicity profile .
- Excretion Pathways: The efficiency of glucuronidation influences how quickly these metabolites are eliminated from the body, which is crucial for assessing long-term exposure risks .
Data Table: Summary of Key Studies on this compound
Propiedades
Número CAS |
41839-10-5 |
|---|---|
Fórmula molecular |
C18H19NO7 |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylanilino)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H19NO7/c20-13-14(21)16(17(23)24)25-18(15(13)22)26-19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-22H,(H,23,24)/t13-,14-,15+,16-,18-/m0/s1 |
Clave InChI |
UMRVFYHUKNMTTC-RPUYLAQPSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NOC3C(C(C(C(O3)C(=O)O)O)O)O |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NOC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















